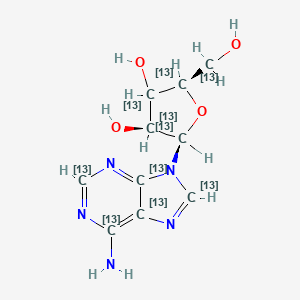

Adenosine-13C10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

277.17 g/mol |

IUPAC Name |

(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

InChI Key |

OIRDTQYFTABQOQ-JEUJIVADSA-N |

Isomeric SMILES |

[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Adenosine-13C10 as a Metabolic Tracer: A Technical Guide

Introduction

Adenosine, a purine nucleoside, is a fundamental component of cellular bioenergetics and signaling.[1][2] It forms the core of adenosine triphosphate (ATP), the primary energy currency of the cell, and plays a critical role in various physiological processes, including neurotransmission and vasodilation.[1][3] The use of stable isotope-labeled adenosine, specifically Adenosine-13C10, has become a powerful tool in metabolic research.[3] In this molecule, all ten carbon atoms are replaced with the heavy isotope ¹³C, allowing researchers to trace the fate of adenosine through complex biochemical networks without the use of radioactive materials.[3] This technical guide provides an in-depth overview of the application of this compound as a metabolic tracer for researchers, scientists, and drug development professionals.

Core Metabolic Pathways Involving Adenosine

Adenosine sits at the crossroads of cellular energy metabolism and nucleotide synthesis. Its metabolism is primarily governed by two key pathways: the energy transfer cycle involving ATP and the purine salvage pathway.

Adenosine Energy and Salvage Pathways

Extracellular adenosine can be transported into the cell and directed into two main pathways. It can be phosphorylated by adenosine kinase (ADK) to form adenosine monophosphate (AMP), thereby entering the adenine nucleotide pool for ATP synthesis.[4][5] Alternatively, it can be deaminated by adenosine deaminase (ADA) to inosine, which can then be further catabolized or used in other salvage pathways.[4][6] this compound allows for the precise tracking of the carbon backbone as it is incorporated into AMP, ADP, and ATP, or diverted towards catabolism.

The Purine Salvage Pathway

Cells can synthesize purines through two routes: the energy-intensive de novo synthesis pathway and the purine salvage pathway, which recycles pre-existing bases and nucleosides.[7][8] The salvage pathway is crucial in tissues with limited or no de novo synthesis capabilities.[8] Adenosine and its catabolite, hypoxanthine, are key substrates for this pathway.[9] Adenosine is directly converted to AMP by adenosine kinase, while hypoxanthine is converted to inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which then serves as a precursor for AMP and guanosine monophosphate (GMP).[5][8] Using this compound enables researchers to quantify the contribution of adenosine salvage to the total nucleotide pool.

References

- 1. nbinno.com [nbinno.com]

- 2. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 9. The Purine Salvage Pathway and the Restoration of Cerebral ATP: Implications for Brain Slice Physiology and Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Isotopic Precision: A Technical Guide to Preliminary Studies Using Labeled Adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of isotopically labeled adenosine in preliminary research and drug development. Adenosine, a ubiquitous purine nucleoside, is a critical signaling molecule and a fundamental component of essential cofactors and nucleic acids.[1] The use of stable isotopes like 13C and 15N allows for precise tracing and quantification of adenosine and its metabolites, offering invaluable insights into metabolic pathways, receptor dynamics, and enzyme kinetics without the risks associated with radioactive isotopes.[2] This guide details experimental protocols, presents quantitative data from key studies, and visualizes complex biological processes to support the design and execution of future research.

Synthesis of Isotopically Labeled Adenosine

The foundation of any study utilizing labeled compounds is their synthesis. Isotopically labeled adenosine can be produced through both chemical and enzymatic methods. A common chemical synthesis strategy starts from inexpensive pyrimidines and introduces the desired isotopes in a stepwise manner.[3]

Experimental Protocol: Chemical Synthesis of [7,NH₂-¹⁵N₂]- and [8-¹³C-7,NH₂-¹⁵N₂]adenosine

This protocol is adapted from a method that provides a robust pathway to producing adenosine with labels at specific positions.[3]

-

Preparation of Labeled Hypoxanthine: The synthesis begins with 4-amino-6-hydroxy-2-mercaptopyrimidine. The first ¹⁵N label is introduced via nitrosation and reduction. A subsequent ring closure using either diethoxymethyl acetate or [¹³C]sodium ethyl xanthate incorporates a ¹²C or ¹³C at the C8 position, respectively.[3]

-

Conversion to 6-chloropurine: The thiol group is removed using Raney nickel to form hypoxanthine. This is then converted to 6-chloropurine, an excellent substrate for subsequent enzymatic steps.[3]

-

Enzymatic Transglycosylation: The labeled 6-chloropurine undergoes enzymatic transglycosylation to form the corresponding 6-chloro-9-(β-d-erythropentofuranosyl) purine.[3]

-

Introduction of the Second ¹⁵N Label: The final step involves the displacement of the chloride with ¹⁵NH₃ (generated in situ from [¹⁵N]NH₄Cl), which introduces the second ¹⁵N label into the exocyclic amino group to yield the desired labeled adenosine.[3]

Applications in Metabolic Pathway Analysis

Isotopically labeled adenosine is a powerful tool for elucidating the metabolic fate of purines. By introducing a labeled precursor, researchers can track its conversion through various enzymatic steps into downstream metabolites using mass spectrometry.[4][5]

Adenosine Metabolism Signaling Pathway

Extracellular adenosine can be transported into the cell and then phosphorylated by adenosine kinase (AK) to form AMP or deaminated by adenosine deaminase (ADA) to form inosine.[4] These pathways are crucial for maintaining cellular energy homeostasis and regulating purine nucleotide pools. In some organisms, adenosine can also be hydrolyzed by adenosine nucleosidase (ARN) to adenine and ribose.[4]

Experimental Protocol: Stable Isotope-Assisted Metabolomics

This protocol outlines a general workflow for tracing the metabolism of labeled adenosine in cell culture.[6][7]

-

Cell Culture and Labeling: Culture cells to the desired density. Replace the standard medium with a medium containing a known concentration of uniformly ¹³C-labeled adenosine. Incubate for a defined period to allow for uptake and metabolism.

-

Metabolite Extraction: Quench metabolic activity rapidly by adding a cold solvent (e.g., methanol/acetonitrile). Harvest the cells and perform metabolite extraction, typically using a solvent system compatible with downstream analysis.

-

LC-MS Analysis: Analyze the cell extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS). A common method is ZIC-HILIC chromatography coupled to an Orbitrap mass spectrometer.[7]

-

Data Analysis: Process the raw data using software capable of identifying and quantifying isotopologues. The algorithm searches for peaks with mass shifts corresponding to the incorporation of ¹³C atoms, allowing for the relative quantification of labeled metabolites.[6][7]

Quantitative Data: Metabolite Distribution

Studies using radiolabeled ATP (which is rapidly metabolized to adenosine) in bovine adrenal medulla storage vesicles show the distribution of the label into different cellular fractions.

| Fraction | ¹⁴C-Adenosine Incorporation | ³²P Incorporation |

| Membrane Lipids | Small amounts | ~40-45% |

| Acid-Insoluble (firmly bound) | ~33% | ~33% |

| Exchangeable with unlabeled ATP | < 0.5 nmol/mg protein | ~1 nmol/mg protein |

| Table 1: Distribution of radioactivity from labeled ATP in vesicle membranes, indicating the metabolic fate of both the adenosine and phosphate moieties.[8] |

Application in Receptor Trafficking Studies

Fluorescently labeled adenosine agonists are used to visualize the dynamic processes of G protein-coupled receptor (GPCR) activation, internalization, and trafficking in living cells.[9][10]

Experimental Workflow: Visualizing A₂A Receptor Internalization

This workflow describes the use of a fluorescent agonist to track adenosine A₂A receptor movement.[9]

Upon stimulation with a fluorescent agonist, adenosine A₂A receptors internalize via clathrin-coated pits and traffic to Rab5-positive early endosomes.[9] This process can be blocked by competitive antagonists or inhibitors of clathrin-dependent endocytosis, confirming the mechanism of uptake.[9] Similarly, a fluorescent agonist for the A₃ receptor was used to show that after 30 minutes of incubation, the receptor is sequestered from the cell surface into intracellular granules.[10]

Application in Quantitative Bioanalysis

One of the most critical applications of isotopically labeled adenosine in drug development is its use as an internal standard (IS) for quantitative analysis by LC-MS/MS.[11][12] Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same ionization effects, correcting for variations in sample preparation and matrix effects. This allows for highly accurate and precise quantification of endogenous adenosine levels in complex biological matrices like blood.[11]

Experimental Protocol: LC-MS/MS Quantification of Adenosine

This protocol is for the quantification of adenosine in biological samples using a stable isotope-labeled internal standard.[12]

-

Sample Preparation: Immediately after collection, mix the blood sample with a solution (e.g., acetonitrile) containing a known amount of the stable isotope-labeled internal standard (e.g., ribose-¹³C₅-adenine).[11][12] This step quenches enzymatic activity and precipitates proteins.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use an isocratic or gradient mobile phase (e.g., 25mM ammonium acetate and acetonitrile) to separate adenosine from other components.[12]

-

Mass Spectrometry Detection: Perform detection using a triple quadrupole mass spectrometer in the multiple reaction-monitoring (MRM) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous adenosine and the labeled internal standard.[12]

Quantitative Data: Mass Spectrometry Parameters

The table below summarizes typical MRM parameters used for the quantification of adenosine.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Adenosine | 267.8 | 136.2 |

| ribose-¹³C₅-adenine (IS) | 272.8 | 136.2 |

| Table 2: Precursor/product ion pairs for quantifying adenosine and its ¹³C-labeled internal standard (IS) via LC-MS/MS.[12] |

This method provides a rapid, highly sensitive, and reproducible means for the quantitative estimation of total adenosine and its catabolites in blood, which is essential for understanding its systemic impact and for therapeutic drug monitoring.[11]

References

- 1. Adenosine (ribose-¹³Câ , 98%) CP 97% - Cambridge Isotope Laboratories, CLM-3678-0.1 [isotope.com]

- 2. metsol.com [metsol.com]

- 3. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masspec.scripps.edu [masspec.scripps.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Distribution and metabolic fate of adenosine nucleotides in the membrane of storage vesicles from bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.und.edu [med.und.edu]

Discovering Metabolic Pathways with Adenosine-¹³C₁₀: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Adenosine-¹³C₁₀ as a stable isotope tracer for elucidating metabolic pathways. By tracing the journey of the heavy carbon atoms from adenosine through various biochemical reactions, researchers can gain unprecedented insights into cellular metabolism, identify novel drug targets, and understand the metabolic reprogramming inherent in various disease states.

Introduction to Stable Isotope Tracing with Adenosine-¹³C₁₀

Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to track the flow of atoms through metabolic networks.[1] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a biological system, scientists can follow its incorporation into downstream metabolites. Adenosine-¹³C₁₀, in which all ten carbon atoms of the adenosine molecule are replaced with their ¹³C isotopes, serves as a highly specific probe for pathways involving purine metabolism, nucleotide salvage, and one-carbon metabolism.

The use of fully labeled adenosine provides a distinct mass shift that can be readily detected by mass spectrometry (MS), allowing for the differentiation of labeled and unlabeled metabolite pools. This enables the quantification of metabolic fluxes and the determination of relative pathway activities.

Key Metabolic Pathways Traced by Adenosine-¹³C₁₀

Adenosine-¹³C₁₀ is an invaluable tool for investigating several critical metabolic pathways. The primary routes of adenosine metabolism involve its conversion to inosine by adenosine deaminase or its phosphorylation to adenosine monophosphate (AMP) by adenosine kinase.[2] These entry points lead to the broader purine metabolism network and the S-adenosylmethionine (SAM) cycle.

Purine Salvage Pathway

The purine salvage pathway is a crucial recycling mechanism that allows cells to regenerate nucleotides from the degradation products of DNA and RNA, such as adenosine and other nucleosides.[3] This pathway is energetically more favorable than de novo purine synthesis. By introducing Adenosine-¹³C₁₀, researchers can trace the incorporation of the labeled carbon skeleton into AMP, ADP, and ATP, as well as other purine nucleotides like GMP, GDP, and GTP, following interconversion reactions.

Below is a diagram illustrating the central role of adenosine in the purine salvage pathway.

S-Adenosylmethionine (SAM) Cycle and One-Carbon Metabolism

The adenosyl moiety of ATP is a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous biological methylation reactions, including DNA, RNA, and protein methylation.[1] Tracing with Adenosine-¹³C₁₀ can elucidate the contribution of salvaged adenosine to the SAM pool. The ¹³C atoms from the ribose and adenine portions of adenosine will be incorporated into SAM.

The following diagram outlines the experimental workflow for tracing Adenosine-¹³C₁₀ into the SAM cycle.

Experimental Protocols

A generalized protocol for conducting a stable isotope tracing study with Adenosine-¹³C₁₀ is provided below. This should be adapted based on the specific cell type, experimental question, and available analytical instrumentation.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Labeling Medium Preparation: Prepare the cell culture medium containing Adenosine-¹³C₁₀ at the desired final concentration. The concentration should be optimized to ensure sufficient labeling without causing toxicity. Unlabeled adenosine should be absent from the medium.

-

Labeling: Remove the standard medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with the Adenosine-¹³C₁₀-containing medium.

-

Incubation: Incubate the cells for a predetermined period. Time-course experiments are recommended to monitor the kinetics of label incorporation.

Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at a high speed to pellet proteins and cell debris.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Chromatographic Separation: Separate the metabolites using a method appropriate for polar molecules, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of distinguishing between different isotopologues (molecules of the same compound that differ in their isotopic composition).

-

Data Acquisition: Acquire data in a manner that allows for the quantification of the different isotopologues of adenosine and its downstream metabolites.

Data Presentation and Analysis

The primary data output from an Adenosine-¹³C₁₀ tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue.

Quantitative Data Summary

While specific quantitative data from Adenosine-¹³C₁₀ tracing studies are not yet widely published, we can present illustrative data from a study that traced the incorporation of ¹³C from other labeled substrates into the S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) pools in A549 lung adenocarcinoma cells.[1] This demonstrates the type of quantitative information that can be obtained.

| Metabolite | Tracer | Incubation Time (hours) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| SAM | ¹³CH₃-methionine | 24 | 95.0 | - | - | - | - |

| SAM | ¹³C₆-glucose | 24 | - | - | - | - | 15.0 |

| SAH | ¹³CH₃-methionine | 24 | 94.0 | - | - | - | - |

| SAH | ¹³C₆-glucose | 24 | - | - | - | - | 14.0 |

Table 1: Illustrative isotopologue enrichment data for SAM and SAH in A549 cells after 24 hours of labeling with either ¹³CH₃-methionine or ¹³C₆-glucose.[1] Data are presented as the percentage of the metabolite pool containing the indicated number of ¹³C atoms (M+n). "-" indicates that significant enrichment was not reported for that isotopologue.

This table demonstrates how the choice of tracer reveals different aspects of metabolism. Labeling from ¹³CH₃-methionine shows the direct synthesis of SAM, while labeling from ¹³C₆-glucose indicates the de novo synthesis of the ribose moiety of the adenosyl group.[1]

Metabolic Flux Analysis

The obtained MIDs can be used in computational models to calculate metabolic fluxes. This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves fitting the experimental data to a metabolic network model to estimate the rates of intracellular reactions.

The logical relationship for determining metabolic flux from ¹³C labeling data is depicted below.

Conclusion

Adenosine-¹³C₁₀ is a powerful tool for dissecting the complexities of purine metabolism and related pathways. By providing a clear and specific signal of carbon flow, this tracer enables researchers to quantify metabolic fluxes, identify pathway bottlenecks, and understand how metabolic networks are rewired in health and disease. The detailed experimental and analytical approaches outlined in this guide provide a framework for the successful implementation of Adenosine-¹³C₁₀ tracing studies, paving the way for new discoveries in basic research and drug development.

References

- 1. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ModelSEED [modelseed.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Adenosine-13C10 in Pharmacology

Stable isotope-labeled compounds are indispensable tools in modern pharmacology and drug development. This compound, a stable isotope-labeled form of the endogenous nucleoside adenosine, serves as a critical analytical standard and tracer for elucidating the pharmacokinetics, metabolism, and receptor interactions of adenosine and its analogs. Its use significantly enhances the precision and accuracy of quantitative bioanalytical methods, particularly in mass spectrometry.[1][2] This guide provides a comprehensive overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to support researchers in their study design and execution.

Quantitative Bioanalysis using LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the quantification of endogenous adenosine in biological matrices such as blood, plasma, and tissue homogenates.[3] Due to its identical chemical properties to adenosine but distinct mass, this compound co-elutes with the analyte during liquid chromatography (LC) and is simultaneously detected by mass spectrometry (MS). This co-analysis allows for the correction of variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Adenosine in Human Blood

This protocol outlines a typical procedure for the analysis of adenosine in whole blood using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) with this compound as an internal standard.[3][4]

-

Sample Collection and Stabilization:

-

Collect blood samples in tubes containing a pre-loaded, lyophilized mixture of this compound (to serve as the internal standard) and a solvent mixture (e.g., 95% acetonitrile and 10 mM ammonium formate).[3][4] This immediately halts metabolic processes and precipitates proteins, stabilizing the adenosine levels.[4]

-

For tissue samples, homogenize the frozen tissue in a solution like 0.4 M perchloric acid containing the internal standard.[5]

-

-

Sample Preparation (Protein Precipitation):

-

Vortex the blood/solvent mixture vigorously.

-

Centrifuge the samples at high speed (e.g., 14,000 x g at 4°C) to pellet the precipitated proteins.[5]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (HILIC):

-

Mass Spectrometry (Tandem Quadrupole):

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the endogenous adenosine to the peak area of the this compound internal standard.

-

Quantify the concentration of adenosine in the original sample by comparing this ratio to a standard curve prepared with known concentrations of adenosine and a fixed concentration of the internal standard.

-

Data Presentation: Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for the quantification of adenosine using a stable isotope-labeled internal standard.

| Parameter | Adenosine | This compound (IS) | Reference |

| Precursor Ion ([M+H]+) | m/z 268.1 | m/z 278.1 | [4] |

| Product Ion | m/z 136.1 | m/z 146.1 | [4] |

| Declustering Potential (V) | 30 | 30 | [6] |

| Collision Energy (V) | 15 | 15 | [4] |

Visualization: LC-MS/MS Quantification Workflow

Caption: Workflow for adenosine quantification using LC-MS/MS with a stable isotope internal standard.

Metabolic Stability Assays

Understanding the metabolic fate of a drug candidate is crucial for predicting its in vivo pharmacokinetic profile, including its half-life and clearance.[7] Metabolic stability assays, typically using human liver microsomes (HLM) or hepatocytes, measure the rate at which a compound is metabolized by drug-metabolizing enzymes.[8] While this compound is a stable tracer, it is used in this context primarily as an analytical tool to quantify the disappearance of an unlabeled adenosine analog or to trace the metabolic pathways of adenosine itself.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

In a microcentrifuge tube, combine the test compound (an adenosine analog) and human liver microsomes in the reaction buffer.

-

Pre-warm the mixture at 37°C.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The final incubation volume is typically 200-500 µL.

-

Simultaneously, run control incubations without the NADPH-regenerating system to account for non-enzymatic degradation.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with a known concentration of an appropriate internal standard (such as this compound if the analyte is a close structural analog, or another stable compound).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

-

t½ = 0.693 / k

-

Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

-

Visualization: Metabolic Stability Assay Workflow

Caption: General workflow for an in vitro metabolic stability assay using liver microsomes.

Receptor Binding Assays

Adenosine exerts its physiological effects by binding to four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] Characterizing the binding affinity of novel compounds for these receptors is a cornerstone of adenosine-related drug discovery. While radioligand binding assays have traditionally been the standard, mass spectrometry-based binding assays are emerging as a label-free alternative.[9] In this application, this compound can be used to develop and validate the MS detection method or as a reference compound in competition assays.

Experimental Protocol: MS-Based Competition Binding Assay

This protocol is adapted from methodologies for label-free MS binding assays on adenosine receptors.[9]

-

Membrane Preparation:

-

Assay Incubation:

-

In an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), combine the receptor membranes, a known concentration of an unlabeled "marker" ligand (a compound with high affinity for the receptor), and varying concentrations of the test compound.

-

Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[10]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound ligand from the free ligand in the solution.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

-

-

Ligand Elution and Sample Preparation:

-

Elute the bound ligand from the filters using an appropriate solvent.

-

Add a stable isotope-labeled internal standard (e.g., a deuterated version of the marker ligand) to the eluted sample to control for analytical variability.[9]

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the amount of the marker ligand that remained bound to the receptor in the presence of the test compound.

-

-

Data Analysis:

-

Plot the amount of bound marker ligand against the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the marker ligand).

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

-

Data Presentation: Adenosine Receptor Ligand Affinities

The following table provides examples of binding affinities (Ki or IC50) for known ligands at different adenosine receptor subtypes, as determined by competitive binding assays.

| Compound | Receptor | Assay Type | Affinity Value (nM) | Reference |

| DPCPX | A1 | Radioligand | 1 (Ki) | [10] |

| NECA | A2A | Radioligand | 28 (IC50) | [11] |

| CGS 21680 | A2A | Radioligand | 55 (IC50) | [11] |

| Piclidenoson | A3 | NanoBRET | 1.8 (Ki) | [12] |

| Adenosine | A3 | NanoBRET | 260 (Ki) | [12] |

Visualization: Adenosine Signaling Pathway

Caption: Simplified signaling pathways for the four adenosine receptor subtypes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.und.edu [med.und.edu]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. youtube.com [youtube.com]

- 9. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Majority: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules within a biological system is paramount. Isotopic labeling, a technique that substitutes an atom in a molecule with its heavier, non-radioactive isotope, provides a powerful lens through to observe these complex processes. At the heart of many such studies lies Carbon-13 (¹³C), a stable isotope of carbon that, despite its low natural abundance, has become an indispensable tool for elucidating metabolic pathways, quantifying flux, and understanding drug metabolism. This technical guide delves into the fundamental concept of ¹³C natural abundance and explores its profound relevance and application in modern scientific research.

The Natural Isotopic Abundance of Carbon

Carbon, the cornerstone of life, exists naturally in two stable isotopic forms: Carbon-12 (¹²C) and Carbon-13 (¹³C). A third isotope, Carbon-14 (¹⁴C), is radioactive and present in trace amounts. The vast majority of carbon atoms in nature are ¹²C, with ¹³C accounting for a small but significant fraction. Understanding this natural distribution is crucial for designing and interpreting isotopic labeling experiments.

| Isotope | Natural Abundance (%) | Atomic Mass (amu) |

| ¹²C | 98.89% | 12.000000 |

| ¹³C | 1.11%[1] | 13.003355 |

The low natural abundance of ¹³C is a double-edged sword. On one hand, it means that the background signal from naturally occurring ¹³C is minimal, providing a clean slate for introducing ¹³C-labeled compounds and tracking their metabolic journey. On the other hand, this low abundance presents a sensitivity challenge, particularly in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, often necessitating enrichment with ¹³C-labeled substrates to achieve a detectable signal.[2]

The Power of the ¹³C Label: Tracing Metabolic Fates

The core principle of ¹³C labeling lies in introducing a substrate, such as glucose or an amino acid, that has been artificially enriched with ¹³C atoms. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into a multitude of downstream metabolites. By using analytical techniques like Mass Spectrometry (MS) and NMR spectroscopy, researchers can detect and quantify the incorporation of ¹³C, thereby tracing the flow of carbon through various metabolic pathways.[3] This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), has become a gold standard for quantifying the rates of metabolic reactions within a living system.[3][4]

Experimental Workflow for ¹³C Metabolic Flux Analysis

The successful implementation of ¹³C-MFA hinges on a meticulously planned and executed experimental workflow. The key stages are outlined below and illustrated in the accompanying diagram.

Figure 1. A Generalized Workflow for ¹³C Metabolic Flux Analysis (¹³C-MFA).

Key Experimental Protocols

The following sections provide detailed methodologies for the critical steps in a ¹³C labeling experiment.

¹³C Labeling of Adherent Mammalian Cells

This protocol outlines the general procedure for labeling adherent mammalian cells with a ¹³C-enriched substrate.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

¹³C-labeled substrate (e.g., [U-¹³C]-glucose)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.

-

Media Preparation: Prepare the labeling medium by supplementing the base medium (lacking the unlabeled version of the tracer) with the desired concentration of the ¹³C-labeled substrate and dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled metabolites.

-

Initiation of Labeling: Aspirate the existing culture medium from the wells. Gently wash the cells once with pre-warmed PBS. Immediately add the pre-warmed ¹³C-labeling medium to the wells.

-

Incubation: Incubate the cells for a predetermined duration. The labeling time will depend on the metabolic pathway under investigation and the time required to reach isotopic steady state.

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

-

Place the plate on ice for 10-15 minutes to allow for cell lysis and metabolite extraction.

-

Using a cell scraper, scrape the cells in the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

-

The extracted metabolites are now ready for downstream analysis by MS or NMR.

-

Sample Preparation for GC-MS Analysis of ¹³C-Labeled Amino Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the isotopic enrichment of metabolites. For non-volatile compounds like amino acids, a derivatization step is necessary to make them amenable to GC analysis.

Materials:

-

Dried metabolite extract

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane, MTBSTFA + 1% TBDMCS)

-

Acetonitrile

-

Heating block or oven

-

GC-MS vials with inserts

Procedure:

-

Drying: Ensure the metabolite extract is completely dry. This can be achieved using a speed vacuum concentrator or a stream of nitrogen gas.

-

Derivatization:

-

Sample Transfer: After cooling to room temperature, centrifuge the vial briefly to collect any condensate. Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

GC-MS Parameters (Example):

-

Column: A common choice is a DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injection Mode: Splitless injection is often used to maximize sensitivity.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute all derivatized compounds. For instance, an initial hold at 150°C for 2 minutes, followed by a ramp of 3°C/min to 270°C, and then a ramp of 10°C/min to 300°C with a final hold of 5 minutes.[5]

-

Mass Spectrometer: Electron ionization (EI) is typically used. Data can be acquired in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.

Sample Preparation for NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

NMR spectroscopy provides detailed information about the position of ¹³C atoms within a molecule, which is invaluable for pathway elucidation.

Materials:

-

Dried metabolite extract

-

Deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP)

-

NMR tubes

Procedure:

-

Resuspension: Redissolve the dried metabolite extract in a precise volume of the deuterated solvent containing the internal standard.

-

pH Adjustment: For aqueous samples, adjust the pH to a consistent value to ensure reproducible chemical shifts.

-

Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube.

-

Data Acquisition: Acquire ¹³C NMR spectra. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, longer acquisition times are often necessary compared to ¹H NMR.

NMR Acquisition Parameters (Example for 1D ¹³C):

-

Pulse Program: A common pulse program is zgdc30, which uses a 30° pulse angle to allow for shorter relaxation delays.[6]

-

Acquisition Time (AQ): Typically around 1.0 second.[6]

-

Relaxation Delay (D1): A delay of 2.0 seconds is a reasonable starting point.[6]

-

Number of Scans (NS): This will depend on the sample concentration but often requires a large number of scans (e.g., 128 or more) to achieve adequate signal-to-noise.[6]

-

Decoupling: Proton decoupling (e.g., WALTZ-16) is used to simplify the spectrum and improve sensitivity.[7]

Visualizing Metabolic Pathways: Glycolysis and the TCA Cycle

¹³C labeling is extensively used to trace the path of glucose through central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. The following diagram illustrates how a [U-¹³C]-glucose molecule (where all six carbons are ¹³C) is metabolized, and how the labeled carbons are incorporated into key intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Core Principles of Stable Isotope Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing has emerged as an indispensable tool in modern biological and pharmaceutical research, offering a dynamic window into the intricate network of metabolic pathways. By replacing atoms in metabolic substrates with their heavier, non-radioactive counterparts, researchers can track the transformation of these molecules through cellular processes. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation techniques that form the bedrock of stable isotope tracing studies, with a particular focus on applications in drug development and metabolic research.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes.[1] The core principle involves the introduction of a substrate enriched with a stable isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), into a biological system.[1] These labeled atoms act as tracers, allowing researchers to follow their incorporation into downstream metabolites.

The distribution of these isotopes in various metabolites is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This information provides insights into the activity of metabolic pathways, the contribution of different substrates to metabolite pools, and the overall dynamics of cellular metabolism.[2]

A key application of stable isotope tracing is Metabolic Flux Analysis (MFA) , a method used to quantify the rates (fluxes) of metabolic reactions.[3] By analyzing the isotopic labeling patterns of metabolites at a steady state, MFA can provide a detailed map of cellular metabolic activity.[4]

It is important to distinguish between isotopologues and isotopomers . Isotopologues are molecules that differ only in their isotopic composition (e.g., ¹²C-glucose vs. ¹³C-glucose), while isotopomers are molecules with the same number of each isotopic atom but differing in their positions.[5]

Experimental Workflow

A typical stable isotope tracing experiment follows a well-defined workflow, from experimental design to data analysis.

Detailed Experimental Protocols

Cell Culture and Isotope Labeling

This protocol describes a common procedure for labeling cancer cells with ¹³C-glucose to study central carbon metabolism.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Standard cell culture medium (e.g., RPMI-1640)

-

Glucose-free RPMI-1640 medium

-

[U-¹³C₆]-glucose (uniformly labeled ¹³C-glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

Penicillin-streptomycin solution

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free RPMI-1640 with 10% dFBS, 1% penicillin-streptomycin, and 10 mM [U-¹³C₆]-glucose.[6]

-

Labeling: When cells reach the desired confluency, aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C-labeling medium to the cells and incubate for a defined period. The incubation time will depend on the pathway of interest, with isotopic steady state in glycolysis typically reached within minutes, while the TCA cycle may take several hours.[7]

-

Harvesting: After the desired labeling time, rapidly aspirate the medium and proceed immediately to metabolite extraction.

Metabolite Extraction

Materials:

-

80% Methanol (pre-chilled at -80°C)

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to each well.[8]

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Lysis: Vortex the tubes vigorously and subject them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube for subsequent analysis.

GC-MS Analysis of Labeled Metabolites

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Derivatization:

-

Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

GC-MS Parameters:

| Parameter | Setting |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Split Ratio | 10:1 |

| Oven Program | 60°C for 1 min, ramp to 325°C at 10°C/min, hold for 10 min |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Scan Range | 50-600 m/z |

Note: These are example parameters and should be optimized for the specific instrument and metabolites of interest.

Data Presentation and Analysis

The analysis of mass spectrometry data is a critical step in stable isotope tracing experiments. The raw data consists of mass spectra for each metabolite, showing the distribution of different mass isotopologues (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.

This data must be corrected for the natural abundance of stable isotopes. Several software packages are available for this purpose, which then allow for the calculation of the fractional contribution of the tracer to each metabolite pool and the determination of metabolic fluxes.

Quantitative Data Tables

The following tables present hypothetical but representative data from a stable isotope tracing experiment investigating the effect of a drug on the central carbon metabolism of cancer cells.

Table 1: Fractional Enrichment of Key Metabolites from [U-¹³C₆]-Glucose

| Metabolite | Control (% ¹³C-labeled) | Drug-Treated (% ¹³C-labeled) |

| Glucose-6-phosphate | 95.2 ± 2.1 | 94.8 ± 1.9 |

| Fructose-6-phosphate | 94.9 ± 2.3 | 94.5 ± 2.0 |

| Pyruvate | 85.7 ± 3.5 | 70.1 ± 4.2 |

| Lactate | 88.1 ± 3.9 | 75.3 ± 4.5 |

| Citrate | 60.3 ± 5.1 | 45.8 ± 4.8 |

| α-Ketoglutarate | 55.2 ± 4.7 | 40.1 ± 4.1 |

| Malate | 58.9 ± 5.0 | 43.2 ± 4.6 |

Table 2: Calculated Metabolic Fluxes (nmol/10⁶ cells/hr)

| Flux | Control | Drug-Treated |

| Glycolysis (Glucose -> Pyruvate) | 120.5 ± 10.2 | 85.3 ± 9.1 |

| Lactate Dehydrogenase (Pyruvate -> Lactate) | 105.1 ± 8.9 | 60.7 ± 7.5 |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 15.4 ± 2.1 | 24.6 ± 3.0 |

| TCA Cycle (Citrate Synthase) | 18.2 ± 2.5 | 28.9 ± 3.4 |

Visualization of Metabolic and Signaling Pathways

Graphviz diagrams are a powerful way to visualize the flow of atoms through metabolic pathways and to represent the logical relationships in signaling networks that regulate metabolism.

Glycolysis and the Pentose Phosphate Pathway

This diagram illustrates the flow of ¹³C atoms from [1,2-¹³C₂]-glucose through glycolysis and the pentose phosphate pathway (PPP). This specific tracer is useful for distinguishing between the two pathways.[9]

mTOR Signaling and Metabolic Regulation

Stable isotope tracing can be used to investigate how signaling pathways, such as the mTOR pathway, regulate metabolic fluxes. For example, mTORC1 is known to promote glycolysis and lipid synthesis.[10]

Applications in Drug Development

Stable isotope tracing is a valuable tool in drug development for several reasons:

-

Target Identification and Validation: By revealing how a drug candidate alters metabolic fluxes, researchers can confirm its mechanism of action and identify potential off-target effects.[11]

-

Pharmacodynamics: Tracing studies can provide a dynamic readout of a drug's effect on a specific metabolic pathway over time.

-

ADME Studies: The use of stable isotope-labeled drugs allows for the precise tracking of their absorption, distribution, metabolism, and excretion.

-

Biomarker Discovery: Metabolic changes induced by a drug can be identified and used as biomarkers of drug response or toxicity.

Conclusion

Stable isotope tracing provides a powerful and versatile platform for investigating cellular metabolism. From fundamental research into metabolic pathways to the development of new therapeutic agents, the ability to track the fate of atoms in living systems offers unparalleled insights. As analytical technologies continue to advance, the scope and precision of stable isotope tracing methods will undoubtedly expand, further solidifying their role as a cornerstone of modern biological and pharmaceutical research.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Metabolic Flux [iwasa.biochem.utah.edu]

- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ckisotopes.com [ckisotopes.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Transcriptional Control of Cellular Metabolism by mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-stage flux balance analysis of metabolic networks for drug target identification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unlocking Precision in Bioanalysis: Advanced Applications of Adenosine-13C10 in Mass Spectrometry

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The precise quantification of adenosine and the elucidation of its metabolic pathways are critical in numerous areas of biomedical research and drug development. The stable isotope-labeled compound, Adenosine-13C10, has emerged as an indispensable tool for researchers utilizing mass spectrometry to achieve unparalleled accuracy and sensitivity. These application notes provide detailed protocols and methodologies for the effective use of this compound in quantitative bioanalysis and metabolic flux analysis, catering to researchers, scientists, and drug development professionals.

Introduction to this compound

Adenosine is a ubiquitous purine nucleoside that plays a pivotal role in cellular energy transfer as a component of ATP, and as a key signaling molecule in the cardiovascular, nervous, and immune systems.[1] Its rapid metabolism and short half-life in biological systems present significant analytical challenges.[2] this compound is a stable isotope-labeled analog of adenosine, where all ten carbon atoms are replaced with the heavy isotope, ¹³C. This labeling renders it chemically identical to its unlabeled counterpart but distinguishable by its increased mass, making it an ideal internal standard for mass spectrometry-based quantification.

Application 1: Accurate Quantification of Adenosine in Biological Matrices

The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry. This compound serves as an ideal internal standard for the accurate and precise quantification of endogenous adenosine in complex biological samples such as blood, plasma, and tissue extracts.[3]

Experimental Protocol: Quantification of Adenosine in Human Blood

This protocol outlines the steps for the sensitive and accurate measurement of adenosine in human blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Blood Sample Collection (Critical Step):

Due to the rapid metabolism of adenosine in blood, immediate stabilization is crucial.[2][4]

-

Prepare a "stop solution" to inhibit enzymes responsible for adenosine metabolism. A common stop solution contains inhibitors of adenosine kinase, adenosine deaminase, and nucleoside transporters.

-

Collect venous blood directly into tubes containing the stop solution and an anticoagulant (e.g., EDTA).[2]

-

Immediately mix the blood with the stop solution by gentle inversion.

2. Sample Preparation:

-

Protein Precipitation: To 100 µL of the stabilized blood sample, add a known concentration of this compound internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both endogenous adenosine and the this compound internal standard.

-

Data Presentation: Quantitative LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Adenosine | 268.2 | 136.1 | ESI+ | [7][8] |

| This compound | 278.2 | 146.1 | ESI+ | Derived |

Note: The exact m/z values for this compound may vary slightly based on the specific isotopic purity.

Experimental Workflow for Adenosine Quantification

Caption: Workflow for adenosine quantification using this compound.

Application 2: Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[9] By introducing a ¹³C-labeled substrate, such as this compound, into cells or organisms, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.[10] Mass spectrometry is then used to measure the isotopic enrichment in downstream metabolites, providing insights into the activity of different pathways under specific conditions.[11]

Experimental Protocol: Tracing Adenosine Metabolism

This protocol provides a general framework for using this compound to study adenosine metabolism in cell culture.

1. Cell Culture and Labeling:

-

Culture cells of interest to a desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled adenosine.

2. Metabolite Extraction:

-

Rapidly quench the metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. LC-MS Analysis:

-

Analyze the extracted metabolites using LC-MS. The chromatographic method should be optimized to separate adenosine and its expected metabolites (e.g., inosine, hypoxanthine, and phosphorylated forms).

-

The mass spectrometer should be operated in full scan mode or targeted SIM (Selected Ion Monitoring) mode to detect the various isotopologues of the metabolites.

4. Data Analysis:

-

Analyze the mass spectra to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.

-

Use specialized software to calculate the metabolic fluxes based on the MIDs and a metabolic network model.

General Workflow for 13C-Metabolic Flux Analysis

Caption: Workflow for 13C-Metabolic Flux Analysis.

Application 3: Investigating Adenosine Signaling Pathways

Adenosine exerts its physiological effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3.[12] The Adenosine A2A receptor (A2AR) signaling pathway, for example, is crucial in regulating inflammation and immune responses.[13] By using this compound, researchers can study the dynamics of adenosine uptake, release, and metabolism in the context of A2AR activation and downstream signaling events. For instance, one could stimulate cells with an A2AR agonist and use LC-MS/MS with this compound as an internal standard to precisely measure the resulting changes in extracellular adenosine concentrations.

Adenosine A2A Receptor Signaling Pathway

Caption: Simplified Adenosine A2A Receptor Signaling Pathway.

Conclusion

This compound is a versatile and powerful tool for researchers employing mass spectrometry. Its primary application as an internal standard ensures the highest level of accuracy in the quantification of adenosine, a critical biomarker in many physiological and pathological processes. Furthermore, its use as a tracer in metabolic flux analysis provides invaluable insights into the intricate workings of cellular metabolism. The detailed protocols and methodologies presented here serve as a comprehensive guide for the effective implementation of this compound in advanced bioanalytical studies.

References

- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 3. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of plasma adenosine concentration: methodological and physiological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.und.edu [med.und.edu]

- 6. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 11. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 12. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

Application Note: Quantification of Adenosine in Human Plasma by LC-MS/MS Using Adenosine-¹³C₁₀ as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and accurate quantification of adenosine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Adenosine-¹³C₁₀, ensures high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. The described method is suitable for pharmacokinetic studies, clinical research, and other applications where reliable measurement of adenosine levels is critical.

Introduction

Adenosine is an endogenous purine nucleoside that plays a crucial role in numerous physiological and pathophysiological processes. It acts as a signaling molecule by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular function, neuronal activity, inflammation, and immune responses.[1] Given its broad range of biological activities, the accurate quantification of adenosine in biological matrices is of significant interest in drug development and clinical research.[2][3]

LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[4] However, the quantification of endogenous compounds like adenosine can be challenging due to matrix effects and potential analyte degradation during sample processing. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for these variables.[4] Adenosine-¹³C₁₀ is an ideal SIL-IS for adenosine quantification as it shares identical physicochemical properties with the unlabeled analyte, but is mass-shifted, allowing for distinct detection by the mass spectrometer.

This application note provides a comprehensive protocol for the extraction and quantification of adenosine in human plasma using Adenosine-¹³C₁₀ as the internal standard.

Experimental

Materials and Reagents

-

Adenosine (Reference Standard)

-

Adenosine-¹³C₁₀ (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K₂EDTA)

Standard and Internal Standard Preparation

Adenosine Stock Solution (1 mg/mL): Accurately weigh and dissolve adenosine in methanol:water (50:50, v/v) to prepare a 1 mg/mL stock solution.

Adenosine-¹³C₁₀ Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Adenosine-¹³C₁₀ in methanol.

Working Standard Solutions: Prepare serial dilutions of the adenosine stock solution in methanol:water (50:50, v/v) to create working standards for the calibration curve and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL): Dilute the Adenosine-¹³C₁₀ stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL Adenosine-¹³C₁₀).

-

Vortex for 10 seconds.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 v/v, 10 mM ammonium formate in water:acetonitrile).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Figure 1: Experimental workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography:

-

LC System: Agilent 1100 series or equivalent[5]

-

Column: Luna C18(2) (3 µm, 100 Å, 150 x 2.0 mm)[5]

-

Column Temperature: 35°C[5]

-

Autosampler Temperature: 4°C[5]

-

Mobile Phase A: 25 mM Ammonium Acetate in Water[5]

-

Mobile Phase B: Acetonitrile[5]

-

Flow Rate: 0.2 mL/min[5]

-

Gradient: Isocratic at 10% B[5]

-

Injection Volume: 10 µL[5]

Mass Spectrometry:

-

MS System: API 3000 or equivalent triple quadrupole mass spectrometer[5]

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Adenosine: m/z 268.1 → 136.1

-

Adenosine-¹³C₁₀: m/z 278.1 → 146.1

-

-

Source Temperature: 450°C[5]

Data Presentation

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was >0.99. Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |

| Low | 1.5 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |

| Medium | 50 | ≤ 8.0 | ≤ 9.0 | ± 10.0 | ± 10.0 |

| High | 400 | ≤ 7.0 | ≤ 8.0 | ± 8.0 | ± 9.0 |

Table 1: Summary of precision and accuracy data for the quantification of adenosine in human plasma.

| Parameter | Value |

| Linearity Range | 0.5 - 500 ng/mL |

| r² | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Table 2: Linearity and sensitivity of the LC-MS/MS method.

Adenosine Signaling Pathway

Adenosine exerts its effects by binding to four distinct G protein-coupled receptors. The activation of these receptors triggers various downstream signaling cascades that modulate cellular function.

Figure 2: Simplified overview of adenosine receptor signaling pathways.

Conclusion

The LC-MS/MS method described in this application note, utilizing Adenosine-¹³C₁₀ as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of adenosine in human plasma. The simple protein precipitation extraction procedure and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for bioanalytical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics, biodistribution and metabolism of squalenoyl adenosine nanoparticles in mice using dual radio-labeling and radio-HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. med.und.edu [med.und.edu]

Application Notes and Protocols for Interpreting Adenosine-¹³C NMR Chemical Shifts

Audience: Researchers, scientists, and drug development professionals.

Application Notes: Understanding Adenosine-¹³C NMR Spectra

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1][2] For a molecule as biologically significant as adenosine, ¹³C NMR provides invaluable insights into its structure, conformation, and interactions with other molecules. Each non-equivalent carbon atom in adenosine gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[2]

Interpreting the ¹³C NMR spectrum of adenosine involves assigning each resonance to a specific carbon atom in the molecule. These assignments are crucial for studying the effects of molecular modifications, binding events to proteins (such as kinases or G-protein coupled receptors), and for characterizing adenosine-based drug candidates.

The chemical shift of a particular carbon nucleus is primarily influenced by:

-

Hybridization: sp² hybridized carbons (like those in the purine ring and C1' of the ribose) resonate at a lower field (higher ppm values) compared to sp³ hybridized carbons (in the ribose moiety).[3][4]

-

Electronegativity: The presence of electronegative atoms like oxygen and nitrogen causes a downfield shift (deshielding) of adjacent carbon nuclei.[3][5][6] This effect is prominent in the ribose part of adenosine due to the hydroxyl groups and the ether linkage.

-

Anisotropic Effects: The π-electron systems in the purine base create local magnetic fields that can either shield or deshield nearby carbon nuclei, influencing their chemical shifts.[3]

By analyzing shifts in the ¹³C spectrum upon interaction with a target protein or ligand, researchers can map binding sites and understand the structural changes that occur upon complex formation. This makes ¹³C NMR a critical tool in drug discovery and development.

Data Presentation: ¹³C NMR Chemical Shifts of Adenosine

The following table summarizes the experimentally observed ¹³C NMR chemical shifts for adenosine. The numbering convention for the carbon atoms is provided in the accompanying diagram. It is important to note that chemical shifts can vary slightly depending on the solvent, temperature, and pH.

| Carbon Atom | Chemical Shift (δ) in ppm (DMSO-d₆) | Chemical Environment |

| Purine Ring | ||

| C2 | 152.3 | sp², attached to two nitrogens |

| C4 | 149.0 | sp², part of a double bond, adjacent to N |

| C5 | 119.3 | sp², part of a double bond, adjacent to N |

| C6 | 156.1 | sp², attached to an exocyclic amine |

| C8 | 140.0 | sp², attached to a nitrogen and a proton |

| Ribose Moiety | ||

| C1' | 87.9 | sp³, anomeric carbon, attached to N9 and O4' |

| C2' | 73.4 | sp³, attached to a hydroxyl group |

| C3' | 70.6 | sp³, attached to a hydroxyl group |

| C4' | 85.8 | sp³, attached to C3', C5', and O4' |

| C5' | 61.6 | sp³, primary alcohol |

Data synthesized from publicly available spectral databases.

Diagram of Adenosine Structure with Carbon Numbering

Caption: Structure of Adenosine showing the standard numbering for carbon atoms.

Experimental Protocols

This protocol outlines the steps for preparing an adenosine sample for ¹³C NMR analysis.

Materials:

-

Adenosine (high purity)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

High-quality 5 mm NMR tubes

-

Vortex mixer

-

Pipettes and tips

-

Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which adenosine is readily soluble. DMSO-d₆ is a common choice. If biological compatibility is required, D₂O with appropriate buffering can be used.

-

Sample Weighing: For a standard ¹³C NMR experiment, weigh approximately 20-50 mg of adenosine.[7][8] Higher concentrations are generally needed for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1][9]

-

Dissolution: Add the weighed adenosine to a clean, dry vial. Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][10]

-

Mixing: Gently vortex the vial to ensure complete dissolution of the adenosine. Visually inspect the solution for any undissolved particulate matter.

-

Filtering: To remove any dust or particulate impurities that can degrade spectral quality, filter the solution.[8][10] This can be done by passing the solution through a small plug of glass wool or Kimwipe placed inside a Pasteur pipette, directly into the NMR tube.[8][10]

-

Transfer to NMR Tube: Transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final sample height in the tube should be approximately 4.5-5 cm.[7][8]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top with the sample identification.[7][10]

This protocol provides general guidelines for setting up a ¹³C NMR experiment. Specific parameters may need to be optimized based on the available spectrometer.

Instrument:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹³C detection.

Procedure:

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent.

-

Tuning and Matching: Tune and match the ¹³C channel of the probe to the sample.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp resonance lines.

-

Acquisition Parameters:

-

Experiment Type: A standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set a spectral width that encompasses the expected range of adenosine chemical shifts (e.g., 0-180 ppm).[11]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point.

-

Pulse Width: Use a calibrated 30° or 90° pulse.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

-

Phasing: Phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum. If using DMSO-d₆, the solvent peak can be set to 39.52 ppm.

-

Visualizations: Workflows and Relationships

Experimental Workflow for Adenosine ¹³C NMR Analysis

Caption: A step-by-step workflow for the ¹³C NMR analysis of Adenosine.

Factors Influencing ¹³C Chemical Shifts

References

- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sites.uclouvain.be [sites.uclouvain.be]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. researchgate.net [researchgate.net]

Protocol for Adenosine-¹³C₁₀ Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled compounds, allows for the precise tracking of atoms through metabolic pathways. This application note provides a detailed protocol for conducting metabolic flux analysis using Adenosine-¹³C₁₀ as a tracer to investigate purine metabolism. Adenosine plays a critical role in cellular energy homeostasis, signaling, and the synthesis of nucleic acids. Understanding the metabolic fate of adenosine is crucial for research in areas such as oncology, immunology, and neurobiology.

This protocol will cover the essential steps for an Adenosine-¹³C₁₀ metabolic flux analysis experiment, including cell culture and isotope labeling, metabolite extraction, LC-MS/MS analysis, and data interpretation.

Key Experimental Protocols

Cell Culture and Isotope Labeling